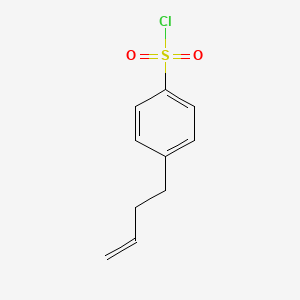

4-But-3-enylbenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Polymer Modification and Biological Functionalization

4-But-3-enylbenzenesulfonyl chloride and similar compounds, like 4-fluorobenzenesulfonyl chloride, are utilized in activating hydroxyl groups of polymeric carriers. These reagents rapidly react with primary or secondary hydroxyl groups to form sulfonate leaving groups, allowing for covalent attachment of biologicals to solid supports like polystyrene microspheres and Sepharose beads. This technique is crucial for attaching enzymes, antibodies, and other biologicals to solid phases, maintaining their biological function. This method has potential therapeutic applications in bioselective separation of human lymphocyte subsets and tumor cells (Chang et al., 1992).

2. Analytical Chemistry and Detection Improvement

In liquid chromatography–mass spectrometry, derivatives of this compound, such as 4-nitrobenzenesulfonyl chloride, have been used to increase the detection responses of estrogens in biological fluids. This derivatization enhances sensitivity and accuracy, proving useful for diagnosing fetoplacental function in pregnant women (Higashi et al., 2006).

3. Synthetic Chemistry Applications

Compounds like 3-formylbenzenesulfonyl chloride, which are structurally related to this compound, are synthesized from corresponding benzaldehydes. This method is significant in producing a series of derivatives for chemical applications, highlighting the versatility of sulfonyl chloride compounds in synthesis (Bao et al., 2017).

4. Catalysis and Organic Transformations

Sulfonyl chloride derivatives are utilized in designing oxidation catalysts. For example, 4-tert-butylbenzenesulfonamide has been used to synthesize phthalocyanine, which exhibits stability under oxidative conditions and is effective in the oxidation of olefins like cyclohexene and styrene (Işci et al., 2014).

5. Pharmaceutical and Therapeutic Research

In pharmaceutical research, derivatives of sulfonyl chlorides like this compound are synthesized for potential applications as antibacterial agents. These compounds are tested for their efficacy against various bacterial strains and are evaluated for their enzymatic inhibition properties (Abbasi et al., 2015).

Safety and Hazards

“4-But-3-enylbenzenesulfonyl chloride” is classified as dangerous . It has hazard statements including “Harmful if swallowed”, “Causes severe skin burns and eye damage”, and "May cause respiratory irritation" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and ensuring good ventilation .

Propriétés

IUPAC Name |

4-but-3-enylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h2,5-8H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRZZFWETWZDON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2089255-95-6 |

Source

|

| Record name | 4-(but-3-en-1-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrol-3(2H)-one](/img/structure/B2689864.png)

![N-(benzo[d]thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2689866.png)

![N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide](/img/structure/B2689867.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2689869.png)

![1-Methyl-2-oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2689870.png)